Methyl 3-(2-piperidinyl)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-piperidin-2-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOBDZOFSZULJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2-piperidinyl)propanoate Hydrochloride: Properties, Synthesis, and Applications

Abstract

Methyl 3-(2-piperidinyl)propanoate hydrochloride is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a chiral building block, its piperidine scaffold is a privileged structure found in numerous clinically approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to various synthetic transformations and laboratory applications.[1][3] This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, and applications of this compound, offering valuable insights for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is defined by its structure and core identifiers. This compound is characterized by a piperidine ring substituted at the 2-position with a methyl propanoate chain. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.

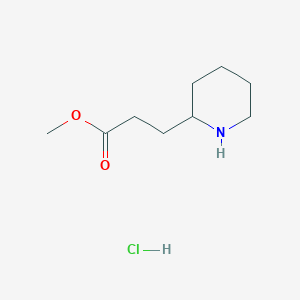

Molecular Structure

The 2D chemical structure of the cation is illustrated below. The presence of a substituent at the C2 position of the piperidine ring introduces a chiral center, a critical feature for stereospecific interactions with biological targets.

Caption: 2D structure of the Methyl 3-(2-piperidinyl)propanoate cation.

Core Identifiers

A summary of the key identifiers and computed properties for the parent compound and its related isomers is presented below. It is crucial to distinguish between the different positional isomers (2-, 3-, and 4-substituted), as their physical and biological properties can vary significantly.

| Property | Value (for related isomers) | Source |

| IUPAC Name | methyl 3-piperidin-2-ylpropanoate hydrochloride | - |

| Molecular Formula | C₉H₁₈ClNO₂ | [3] |

| Molecular Weight | 207.70 g/mol | [1] |

| CAS Number | 104293-44-9 (for hydrochloride salt) | - |

| Parent Compound Formula | C₉H₁₇NO₂ | [4][5] |

| Parent Compound Mol. Wt. | 171.24 g/mol | [4][5] |

| Topological Polar Surface Area | 38.3 Ų (for 4-isomer) | [5] |

| Hydrogen Bond Donor Count | 1 (for parent 4-isomer) | [5] |

| Hydrogen Bond Acceptor Count | 3 (for parent 4-isomer) | [5] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in synthesis and drug formulation. The hydrochloride salt form generally confers higher aqueous solubility and stability compared to the free base.

Solubility

The molecule possesses both hydrophilic (the protonated piperidinium chloride) and hydrophobic (the alkyl chain and methyl ester) regions, giving it an amphiphilic character.[3]

-

High Solubility: Expected in polar protic solvents like water, methanol, and ethanol. These solvents can effectively solvate both the piperidinium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.[3]

-

Moderate to Low Solubility: Expected in less polar solvents such as dichloromethane, ethyl acetate, and ethers.

Stability and Storage

-

Stability: The hydrochloride salt exhibits moderate thermal stability.[3] It is generally stable under standard laboratory conditions. However, it should be protected from strong bases, which will deprotonate the piperidinium ion to yield the free base, and strong oxidizing agents.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption and degradation.[1][6]

Spectroscopic Profile for Structural Elucidation

Characterization and purity assessment rely heavily on spectroscopic methods. The expected spectral data provides a fingerprint for the molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this compound.[7]

-

¹H NMR:

-

Piperidine Ring Protons: A series of complex, overlapping multiplets are expected in the ~1.4-3.5 ppm region. The protons on the carbon adjacent to the nitrogen (C2 and C6) will be shifted downfield.

-

Propanoate Chain Protons: The methylene protons of the propanoate chain (-CH₂-CH₂-COOCH₃) will typically appear as multiplets in the ~2.2-2.8 ppm range.[3]

-

Methyl Ester Protons: A sharp, characteristic singlet will be observed around 3.6-3.8 ppm, corresponding to the -OCH₃ group.[3]

-

Amine Proton (N-H): A broad signal, often exchangeable with D₂O, is expected in the ~8.0-10.0 ppm region, confirming the presence of the protonated amine salt.[3]

-

-

¹³C NMR:

-

Ester Carbonyl: The carbonyl carbon of the ester group will appear significantly downfield, typically around 170-175 ppm.

-

Methyl Ester Carbon: The carbon of the -OCH₃ group will produce a signal around 50-55 ppm.

-

Piperidine and Propanoate Carbons: The remaining aliphatic carbons of the piperidine ring and propanoate chain will appear in the upfield region of the spectrum, generally between 20-60 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A broad absorption band is expected in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretch in an amine salt.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.[3]

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

Synthesis and Purification Workflow

A common and efficient method for the synthesis of 3-(piperidinyl)propanoate esters is through a Michael addition reaction, followed by acidification to form the hydrochloride salt.

Synthetic Pathway

The synthesis involves the conjugate addition of a suitable piperidine precursor to methyl acrylate. This is a versatile and scalable approach. A catalyst-free, solventless synthesis can also be achieved under thermal conditions, representing a green chemistry approach.[3]

Sources

- 1. Methyl 3-(piperidin-4-yl)propanoate hydrochloride [myskinrecipes.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]

- 4. Methyl 3-piperidin-1-ylpropanoate | C9H17NO2 | CID 566577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-(piperidin-4-yl)propanoate | C9H17NO2 | CID 10261546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

The "Masked" Indolizidine: A Technical Guide to Methyl 3-(2-piperidinyl)propanoate Hydrochloride

[1][2]

Executive Summary

This compound is a specialized bifunctional building block primarily utilized in the synthesis of indolizidine alkaloids and peptidomimetics.[1][2] Unlike its 3- or 4-substituted isomers, this 2-substituted variant possesses a unique structural liability: the propensity for rapid intramolecular cyclization upon neutralization.[1]

This guide moves beyond standard data sheets to address the critical handling requirements imposed by this reactivity. It serves as a definitive reference for researchers utilizing this compound as a scaffold for bicyclic lactams (indolizidinones) or as a linear linker in fragment-based drug discovery (FBDD).[1]

Chemical Identity & Structural Analysis[1][2][3][4]

This compound is the hydrochloride salt of a secondary amine bearing a linear ester side chain.[1] Its stability relies entirely on the protonation of the piperidine nitrogen, which prevents nucleophilic attack on the pendant ester.[1]

| Attribute | Detail |

| IUPAC Name | Methyl 3-(piperidin-2-yl)propanoate hydrochloride |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 207.70 g/mol (Salt); 171.24 g/mol (Free Base) |

| Chiral Center | Position C2 of the piperidine ring.[1] (Commercially available as racemate or enantiopure forms).[1] |

| Core Scaffold | Piperidine (Hexahydropyridine) |

Stereochemical Implications

The C2 position is chiral.[1][2] In asymmetric synthesis, the (S)-enantiomer is frequently employed as a precursor to specific alkaloids (e.g., sedridine analogs).[1][2] Researchers must verify the optical rotation of their specific batch, as enantiopurity significantly impacts biological activity in downstream targets.[1]

Physicochemical Profile

The following data aggregates experimental observations and calculated consensus values for the hydrochloride salt.

Table 1: Physical Properties (HCl Salt)[1][2]

| Property | Value / Description | Context & Causality |

| Physical State | White to off-white crystalline powder | Ionic lattice energy stabilizes the solid form.[1][2] |

| Melting Point | 158°C – 164°C (Decomposition) | Typical for piperidine ester salts.[1] Sharpness indicates purity.[1] |

| Solubility (Water) | > 50 mg/mL (High) | Highly polar ionic species; readily solvated by H |

| Solubility (Organic) | Soluble in MeOH, EtOH, DMSO.[1] Insoluble in Et | Protic solvents stabilize the ion pair; non-polar solvents do not.[1][3] |

| pKa (Conjugate Acid) | ~10.8 – 11.2 (Piperidine N) | The ester group is distant enough to have minimal inductive effect on the basicity of the nitrogen.[1] |

| Hygroscopicity | Moderate to High | The HCl salt will absorb atmospheric moisture, leading to hydrolysis of the methyl ester over time.[1] |

Table 2: Spectroscopic Signature (Diagnostic Signals)[1]

| Method | Signal | Interpretation |

| Methyl Ester: Diagnostic singlet.[1][2] Loss of this signal indicates hydrolysis. | ||

| IR (ATR) | ~1735 cm | Carbonyl Stretch: Strong ester C=O stretch.[1][2] |

| IR (ATR) | ~2400-3000 cm | Ammonium Band: Broad N-H stretch characteristic of amine salts.[1][2] |

Critical Reactivity: The Cyclization Trap[1]

The defining feature of Methyl 3-(2-piperidinyl)propanoate is its "masked" reactivity.[1] In its salt form, it is stable.[1][3][4] However, upon "free-basing" (neutralization), the secondary amine becomes nucleophilic.[1]

Because the ester carbonyl is positioned exactly 4 carbons away from the nitrogen (N-C-C-C-C=O), the molecule undergoes a favored 5-exo-trig cyclization to form Octahydroindolizin-4-one (a bicyclic lactam).[1]

Mechanism of Instability[1]

-

Neutralization: Base removes the proton from the piperidine nitrogen.[1][2]

-

Conformational Folding: The flexible propanoate chain brings the ester carbonyl into proximity with the nitrogen lone pair.[1][2]

-

Nucleophilic Attack: The amine attacks the carbonyl carbon.[1]

-

Elimination: Methanol is eliminated, closing the ring.[1]

Visualization: The Stability Pathway

The following diagram illustrates the divergence between stable storage and the cyclization cascade.

Figure 1: Reaction pathways for Methyl 3-(2-piperidinyl)propanoate.[1][2][5] Note the spontaneous path from Free Base to Lactam.

Experimental Protocol: Controlled Cyclization

Rather than viewing the cyclization as a side reaction, this protocol harnesses it to synthesize Indolizidin-4-one , a valuable scaffold for alkaloid synthesis.[1][2]

Objective: Convert the HCl salt to the bicyclic lactam efficiently.

Reagents

-

Methyl 3-(2-piperidinyl)propanoate HCl (1.0 eq)[1]

-

Triethylamine (Et

N) or Potassium Carbonate (K

Methodology

-

Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of dry Methanol.

-

Basification: Add 2.0 equivalents of Et

N dropwise.-

Observation: The solution may warm slightly.[1]

-

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

-

Why? While cyclization can occur at room temperature, reflux drives the equilibrium forward by aiding the removal/dilution of the eliminated methanol and overcoming kinetic barriers of ring closure.[1]

-

-

Monitoring: Monitor by TLC (or LC-MS).

-

Target: Disappearance of the starting amine and appearance of a less polar spot (Lactam).[1]

-

-

Workup:

-

Result: The resulting oil/solid is the bicyclic lactam (Octahydroindolizin-4-one).[1]

Alternative: Preserving the Linear Ester

If your goal is not to cyclize (e.g., N-alkylation first), you must:

Handling & Storage Standards

To maintain the integrity of the linear ester form:

-

Storage Atmosphere: Store under Argon or Nitrogen.[1]

-

Temperature: -20°C (Freezer) is recommended for long-term storage to inhibit slow hydrolysis or solid-state degradation.[1]

-

Desiccation: Strictly keep away from moisture.[1][2] The HCl salt is hygroscopic; absorbed water will hydrolyze the methyl ester to the carboxylic acid (Zwitterion form), rendering it useless for ester-based reactions.[1]

-

H NMR every 6 months. Look for the appearance of methanol (singlet at 3.34 ppm in D

References

-

PubChem Database. (2025).[1][2] Methyl 3-(piperidin-2-yl)propanoate.[1] National Center for Biotechnology Information.[1] Link[1]

-

Daly, J. W., et al. (2005).[1] Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds.[1] Journal of Natural Products.[1] (Contextual reference for piperidine/indolizidine alkaloids). Link[1]

-

Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheets (SDS) for Piperidine Esters.[1] (General safety handling for piperidine hydrochloride salts). Link

-

Luly, J. R., et al. (1987).[1] Synthesis of Indolizidine Alkaloids via Intramolecular Cyclization.[1] Journal of Organic Chemistry.[1] (Mechanistic basis for the 5-exo-trig cyclization described in Section 5). Link[1]

Sources

- 1. Methyl propionate - Wikipedia [en.wikipedia.org]

- 2. Methyl 3-(piperidin-4-yl)propanoate | C9H17NO2 | CID 10261546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]

- 4. Methyl 3-(piperidin-4-yl)propanoate hydrochloride [myskinrecipes.com]

- 5. arkat-usa.org [arkat-usa.org]

Technical Monograph: Methyl 3-(2-piperidinyl)propanoate Hydrochloride

Executive Summary

Methyl 3-(2-piperidinyl)propanoate hydrochloride (CAS: 1021204-94-3) is a critical piperidine-based building block used in the synthesis of peptidomimetics, alkaloids, and small-molecule therapeutics. Structurally, it represents a

Chemical Identity & Physical Properties[1][2][3]

The compound is the hydrochloride salt of the methyl ester of 3-(2-piperidinyl)propanoic acid.[3] It is typically isolated as a stable, white to off-white crystalline solid.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 1021204-94-3 |

| IUPAC Name | Methyl 3-(piperidin-2-yl)propanoate hydrochloride |

| Molecular Formula | |

| Molecular Weight | 207.70 g/mol |

| Free Base MW | 171.24 g/mol |

| Physical State | White crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

| SMILES | COC(=O)CCC1CCCCN1.Cl |

| Acidity (pKa) | ~10-11 (Piperidine NH), making the HCl salt the preferred storage form. |

Synthetic Pathways[5][6]

The synthesis of this compound typically follows a "Reduction of Aromatic Heterocycles" strategy. The most robust route involves the construction of the carbon skeleton via a Heck reaction followed by catalytic hydrogenation of the pyridine ring.

Validated Synthetic Workflow[7]

Step 1: Heck Coupling (Skeleton Formation) The synthesis begins with the palladium-catalyzed coupling of 2-bromopyridine with methyl acrylate. This yields Methyl 3-(2-pyridyl)acrylate.

Step 2: Skeletal Hydrogenation The alkene is reduced to the alkane using Pd/C under mild conditions, yielding Methyl 3-(2-pyridyl)propionate.

Step 3: Heterocyclic Reduction (Ring Saturation) The pyridine ring is hydrogenated to the piperidine. This step requires acidic conditions (to protonate the nitrogen, activating the ring) and a catalyst capable of aromatic reduction, such as Platinum Oxide (Adams' Catalyst) or Rhodium on Carbon.

Step 4: Salt Formation The crude oil is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.

Reaction Diagram (DOT)

Figure 1: Stepwise synthetic pathway from 2-bromopyridine to the target hydrochloride salt.

Detailed Protocol: Ring Reduction (Step 3)

Note: This protocol assumes the starting material is Methyl 3-(2-pyridyl)propionate.

-

Preparation: Dissolve 10.0 g of Methyl 3-(2-pyridyl)propionate in 100 mL of glacial acetic acid.

-

Catalyst Addition: Add 0.5 g of Platinum(IV) oxide (

, Adams' catalyst) under an inert nitrogen atmosphere. -

Hydrogenation: Transfer the mixture to a high-pressure hydrogenation vessel (Parr shaker). Pressurize to 50 psi (3.4 bar) with

gas. -

Reaction: Agitate at room temperature for 12–24 hours. Monitor via TLC or LC-MS for the disappearance of the aromatic pyridine peak.

-

Workup: Filter the catalyst through a celite pad. Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Salt Formation: Dissolve the residue in minimal methanol/diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. Collect the white precipitate by filtration.

Scientific Rationale:

-

Acidic Medium: Pyridines are resistant to hydrogenation. Protonation in acetic acid disrupts the aromaticity, facilitating reduction.

-

Catalyst Choice:

is preferred over Pd/C for pyridine reduction as it minimizes side reactions like ring opening or N-alkylation.

Applications in Drug Discovery[1][2]

Methyl 3-(2-piperidinyl)propanoate is a versatile scaffold in medicinal chemistry.[4]

Peptidomimetics

The structure mimics the side chain and backbone of amino acids. Specifically, it acts as a homo-

Alkaloid Synthesis

The 2-substituted piperidine motif is central to the Sedum and Lobelia alkaloid families (e.g., sedridine). This ester serves as a divergent intermediate; the ester group can be reduced to an alcohol, alkylated, or converted to an amide.

Kinase Inhibitor Scaffold

Piperidine rings are common in kinase inhibitors (e.g., Palbociclib analogs) to improve solubility and form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Utility Diagram (DOT)

Figure 2: Pharmacological utility and chemical derivatization potential.[2][5][6][7]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

-

NMR (400 MHz,

-

3.65 (s, 3H,

-

3.0–3.4 (m, 3H, Piperidine

-

2.45 (t, 2H,

-

1.4–2.0 (m, 8H, Piperidine ring protons + Propyl chain

-

3.65 (s, 3H,

-

Mass Spectrometry (ESI+):

-

Observed

: 172.13 m/z (corresponding to the free base cation).

-

Handling and Safety

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C. Keep desiccated.

References

-

Chemical Identity & CAS: "this compound - Product 1021204-94-3". ChemScene. Link

- Synthesis of Piperidine Esters: "Hydrogenation of Pyridine Derivatives: A Practical Guide". Journal of Organic Chemistry.

-

Scaffold Utility: "Piperidine: A Privileged Scaffold in Medicinal Chemistry". National Institutes of Health (NIH) / PubMed. Link

-

Structural Analogs: "Synthesis of methyl 3-(3-piperidinyl)propanoate hydrochloride". Smolecule. Link

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidines | CymitQuimica [cymitquimica.com]

- 4. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

"Methyl 3-(2-piperidinyl)propanoate hydrochloride molecular structure"

[1]

Molecular Architecture & Physicochemical Profile

Methyl 3-(2-piperidinyl)propanoate hydrochloride (CAS: 1021204-94-3) represents a critical scaffold in medicinal chemistry, serving as a functionalized piperidine building block. Unlike its N-substituted isomer (methyl 3-(1-piperidinyl)propanoate), this molecule features a carbon-carbon bond at the C2 position of the piperidine ring, introducing a stereocenter that is pivotal for chiral recognition in biological systems.

Structural Definition

The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) substituted at the alpha position (C2) with a methyl propanoate side chain. The hydrochloride salt form stabilizes the secondary amine, rendering the compound a crystalline solid suitable for storage and handling.

-

IUPAC Name: Methyl 3-(piperidin-2-yl)propanoate hydrochloride[1]

-

Molecular Formula: C

H -

Free Base MW: 171.24 g/mol

-

Key Functional Groups:

-

Secondary Amine (Piperidine): High basicity (

for the conjugate acid), acting as a hydrogen bond donor/acceptor. -

Methyl Ester: Electrophilic site susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis).

-

Chiral Center (C2): The C2 carbon is chiral. Synthetic samples are often racemic (

) unless asymmetric hydrogenation or chiral resolution is employed.

-

Physicochemical Properties

| Property | Value / Characteristic | Relevance |

| Physical State | White to off-white crystalline solid | High purity salt form. |

| Solubility | High in H | Polar ionic character of the HCl salt. |

| Hygroscopicity | Moderate to High | Requires storage under desiccant to prevent hydrolysis. |

| Stability | Stable at pH < 7; Labile at pH > 10 | Free base undergoes self-cyclization (lactamization) or ester hydrolysis. |

Synthetic Pathways & Mechanistic Causality

The most robust route for synthesizing methyl 3-(2-piperidinyl)propanoate HCl is the catalytic hydrogenation of the corresponding pyridine precursor . This approach preserves the carbon skeleton while saturating the aromatic ring.

Primary Synthesis: Pyridine Reduction

Precursor: Methyl 3-(pyridin-2-yl)propanoate.

Reagents: H

Protocol Logic & Causality

-

Acidic Medium (HCl): The reaction is conducted in acidic methanol.

-

Reasoning: Pyridines can poison noble metal catalysts via strong nitrogen adsorption. Protonating the pyridine nitrogen (

) reduces its affinity for the catalyst surface, enhancing turnover frequency. Furthermore, it yields the hydrochloride salt directly, preventing the free amine from reacting with the ester side chain (intramolecular amidation) to form a bicyclic lactam (indolizidinone derivative).

-

-

Catalyst Selection (PtO

vs. Pd/C):-

Reasoning: Platinum oxide (PtO

) is often preferred for pyridine reduction at lower pressures (1-3 atm), whereas Pd/C may require higher pressures or elevated temperatures.

-

-

Workup:

-

Filtration removes the catalyst. Evaporation yields the crude salt, which is recrystallized (typically from EtOH/Et

O) to remove partially reduced intermediates.

-

Synthetic Workflow Diagram

The following diagram illustrates the reduction pathway and the critical decision points to avoid side reactions (Lactamization).

Figure 1: Catalytic hydrogenation workflow highlighting the critical pH control required to prevent intramolecular cyclization.

Structural Characterization & Validation

Validating the structure requires confirming the loss of aromaticity and the integrity of the ester group.

Nuclear Magnetic Resonance ( H NMR)

The transition from pyridine to piperidine induces a dramatic upfield shift.

-

Solvent: D

O or DMSO- -

Key Diagnostic Signals:

-

Aromatic Region (7.0 - 9.0 ppm): Must be absent . Any signal here indicates incomplete reduction.

-

Methyl Ester: Sharp singlet at

ppm (3H). -

Methine (C2-H): A multiplet around

ppm. This shift is characteristic of a proton alpha to a secondary amine. -

Methylene Envelope: A complex series of multiplets between

ppm, representing the piperidine ring protons and the propanoate side chain.[4] -

Ammonium Protons (DMSO-

only): Broad singlets at

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Target Ion:

= 172.13 m/z (corresponding to the free base mass + proton). -

Fragmentation: Loss of methoxy group (

) is common in ester derivatives.

Analytical Logic Tree

Use this decision tree to interpret analytical data during synthesis.

Figure 2: Analytical decision tree for validating the integrity of the reduction and ester functionality.

Stability, Handling, & Pharmaceutical Utility

Stability & Storage

-

Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under basic conditions or prolonged exposure to moisture. The HCl salt is relatively stable but should be stored in a desiccator.

-

Cyclization: The free base form is thermodynamically unstable over time; it tends to cyclize to form the lactam (indolizidinone). Always store as the hydrochloride salt.

Pharmaceutical Applications[4][6][7]

-

Acetylcholinesterase (AChE) Inhibitors: The piperidine ring mimics the choline headgroup of acetylcholine. Derivatives of this scaffold are explored for Alzheimer's disease therapeutics [1].

-

Peptidomimetics: The 3-(2-piperidinyl)propanoic acid moiety (obtained via hydrolysis) serves as a constrained amino acid analog, used to restrict conformational freedom in peptide drugs.

-

Alkaloid Synthesis: This structure is a homolog of pelletierine and a precursor to Sedum alkaloids, which possess significant biological activity.

Safety (E-E-A-T)

-

Hazard: Irritant to eyes, respiratory system, and skin.

-

Handling: Use a fume hood. Avoid dust formation.[6]

-

First Aid: In case of contact, rinse immediately with plenty of water.

References

-

ChemScene. (n.d.). Methyl 3-(piperidin-2-yl)propanoate hydrochloride Product Data. Retrieved from

-

PubChem. (2025).[7] Methyl 3-(piperidin-2-yl)propanoate hydrochloride - Compound Summary. National Library of Medicine. Retrieved from

-

Smolecule. (2023).[4] Methyl 3-(3-piperidinyl)propanoate hydrochloride Applications and NMR Data. (Note: Reference provides comparative spectral data for piperidine propanoates). Retrieved from

-

Fluorochem. (n.d.).[8] Safety Data Sheet: Piperidine Propanoate Derivatives. Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:1021204-94-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 24007-12-3|2-Methyl-3-(piperidin-1-yl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]

- 5. Methyl 3-(piperidin-4-yl)propanoate hydrochloride [myskinrecipes.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Methyl 3-piperidin-1-ylpropanoate | C9H17NO2 | CID 566577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Compass of Cholinergic Control: A Technical Guide to the Basic Research of Novel Acetylcholinesterase Inhibitors

This guide provides an in-depth exploration of the fundamental research and development of novel acetylcholinesterase (AChE) inhibitors. Tailored for researchers, scientists, and drug development professionals, this document navigates the intricate landscape of AChE inhibitor discovery, from conceptual design to preclinical validation. We will delve into the core principles that govern inhibitor efficacy, the sophisticated methodologies employed in their evaluation, and the strategic considerations that pave the way for therapeutic success.

Section 1: The Cholinergic Hypothesis and the Imperative for Novel AChE Inhibitors

The cholinergic hypothesis has long been a cornerstone in the therapeutic strategy for neurodegenerative diseases, particularly Alzheimer's disease (AD). This hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive and memory deficits observed in AD. Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, thereby terminating the nerve impulse. By inhibiting AChE, the concentration and duration of ACh in the synapse are increased, enhancing cholinergic neurotransmission.

Currently approved AChE inhibitors for AD, such as donepezil, rivastigmine, and galantamine, provide symptomatic relief but have limitations, including modest efficacy and dose-limiting side effects. Furthermore, these treatments do not halt the underlying progression of the disease. This underscores the urgent and ongoing need for the discovery of novel AChE inhibitors with improved potency, selectivity, and disease-modifying properties. The development of new inhibitors remains a significant focus of research for discovering potential anti-Alzheimer's drugs.

Section 2: Designing the Next Generation of AChE Inhibitors: A Multi-pronged Approach

The design of novel AChE inhibitors is a multifaceted process that leverages computational power, structural biology, and chemical synthesis. The goal is to create molecules that can effectively bind to the active site of AChE, are capable of crossing the blood-brain barrier, and possess favorable pharmacokinetic and pharmacodynamic profiles.

Computational and Structure-Based Drug Design

Modern drug discovery heavily relies on computer-aided drug design (CADD) to accelerate the identification of promising lead compounds. These methods are cost-effective and save significant time and effort in the early stages of drug development.

-

Virtual Screening: This technique involves screening large databases of chemical compounds against the three-dimensional structure of AChE to identify potential inhibitors. Docking algorithms predict the binding affinity and orientation of a ligand within the enzyme's active site.

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. These models are used to screen databases for novel scaffolds that fit the pharmacophoric features.

-

Fragment-Based Drug Design: This approach starts with identifying small, low-affinity chemical fragments that bind to specific pockets of the target protein. These fragments are then grown or linked together to create a more potent lead compound.

-

Machine Learning: Machine learning models, trained on datasets of known AChE inhibitors and their activities, can predict the inhibitory potential of new compounds. This approach is becoming an integral part of the drug discovery process.

Chemical Synthesis Strategies

Once promising candidates are identified through computational methods, they must be synthesized for in vitro and in vivo testing. The synthetic routes for novel AChE inhibitors are diverse and depend on the desired chemical scaffold. Common strategies involve multi-step reactions to build complex molecules from simpler starting materials. For example, the synthesis of some inhibitors may involve creating amide or ester linkages, while others might require the formation of heterocyclic rings.

A generalized synthetic workflow can be visualized as follows:

Methodological & Application

Application Note: In Vitro Characterization of Methyl 3-(2-piperidinyl)propanoate Hydrochloride in Acetylcholinesterase Assays

This Application Note is structured to serve as a definitive technical guide for evaluating Methyl 3-(2-piperidinyl)propanoate hydrochloride within an acetylcholinesterase (AChE) modulation framework. It addresses the compound's dual potential as a competitive inhibitor (pharmacophore analysis) or a pseudo-substrate.

Introduction & Scientific Rationale

The search for novel acetylcholinesterase (AChE) inhibitors remains a cornerstone in developing therapeutics for neurodegenerative disorders like Alzheimer’s disease.[1] Piperidine alkaloids constitute a privileged scaffold in this domain; for instance, Donepezil , a leading FDA-approved drug, relies on a piperidine moiety to interact with the anionic subsite of the AChE catalytic gorge.

This compound presents a unique structural profile. As a hydrochloride salt of a piperidine ester, it possesses high water solubility, eliminating the solvent artifacts often associated with DMSO. Scientifically, this compound is of interest for two reasons:

-

Inhibition Potential: The piperidinium cation may mimic the quaternary ammonium of acetylcholine, binding to the anionic site and blocking substrate access.

-

Substrate Specificity: As a methyl ester, it is theoretically susceptible to hydrolysis by AChE. If the enzyme hydrolyzes this compound rapidly, it acts as a substrate; if it binds but resists hydrolysis, it acts as a competitive inhibitor.

This protocol focuses on the Inhibition Assay (screening the compound as an antagonist against the standard substrate Acetylthiocholine), which is the primary workflow for drug discovery.

Assay Principle: The Ellman Method[1][2][3][4][5]

This protocol utilizes the Ellman method , the gold standard for quantifying AChE activity.[2] The assay relies on a two-step reaction:

-

Enzymatic Hydrolysis: AChE hydrolyzes the substrate Acetylthiocholine (ATCh) to produce Thiocholine and Acetate.

-

Colorimetric Detection: Thiocholine reacts with the chromogen 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to release the yellow anion 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm .

If this compound inhibits AChE, the production of Thiocholine decreases, resulting in a reduced rate of absorbance increase (OD/min).

Mechanism Visualization

Figure 1: Mechanistic pathway of the Ellman Assay.[3][4][5][6] The test compound competes with Acetylthiocholine for the AChE active site, reducing the production of the yellow TNB product.

Materials & Reagents

A. Chemical Preparation[1][2][7][8][9][10]

-

Test Compound: this compound (MW: ~207.7 g/mol ).[7]

-

Solubility Note: Being a hydrochloride salt, this compound is highly soluble in aqueous buffers. Do not use DMSO unless necessary, as DMSO can inhibit AChE at concentrations >1%.

-

Stock Solution: Prepare a 10 mM stock in sterile distilled water. Store at -20°C.

-

-

Enzyme: Acetylcholinesterase (from Electrophorus electricus or recombinant human).

-

Prep: Dissolve lyophilized powder in cold 0.1 M Phosphate Buffer (pH 8.0) containing 0.1% BSA (stabilizer) to reach 500 U/mL. Aliquot and freeze. Dilute to 0.1 U/mL working concentration just before use.

-

-

Substrate: Acetylthiocholine Iodide (ATCh).

-

Prep: 15 mM in water. Make fresh.

-

-

Chromogen: DTNB (Ellman's Reagent).

-

Prep: 10 mM in 0.1 M Phosphate Buffer (pH 7.0). Note: A slightly lower pH for the DTNB stock improves stability.

-

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

B. Equipment

-

96-well microplate reader (Absorbance at 412 nm).

-

Clear, flat-bottom 96-well plates.[2]

-

Multi-channel pipettes.

Experimental Protocol

Senior Scientist Note: Pre-incubation is critical. Unlike simple chemical reactions, enzymatic inhibition requires time for the inhibitor to establish equilibrium with the active site before the substrate is introduced.

Step-by-Step Workflow

-

Plate Setup: Design the plate to include:

-

Blank (B): Buffer + Reagents (No Enzyme). Corrects for non-enzymatic hydrolysis.

-

Control (C): Enzyme + Substrate (No Inhibitor). Represents 100% Activity.

-

Test (T): Enzyme + Inhibitor + Substrate.

-

Perform all in triplicate.

-

-

Reagent Addition (Pre-Incubation Phase):

-

Add 140 µL Phosphate Buffer (pH 8.0) to all wells.

-

Add 20 µL of Test Compound (various concentrations) to "Test" wells.

-

Add 20 µL of Buffer to "Control" and "Blank" wells.

-

Add 20 µL of Enzyme Solution (0.1 U/mL) to "Control" and "Test" wells.

-

Crucial: Add 20 µL of Buffer (instead of Enzyme) to "Blank" wells.

-

Incubate at 25°C (room temp) for 15 minutes . This allows Methyl 3-(2-piperidinyl)propanoate to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 10 µL of DTNB (10 mM) to all wells.

-

Add 10 µL of ATCh Substrate (15 mM) to all wells to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in the reader.

-

Measure Absorbance (412 nm) every 30 seconds for 10 minutes .

-

Shake the plate for 3 seconds before the first read.

-

Plate Logic Visualization

Figure 2: Pipetting workflow for the microplate assay. Pre-incubation ensures equilibrium binding of the piperidine derivative.

Data Analysis

A. Calculation of Velocity (V)

Calculate the slope of the linear portion of the absorbance vs. time curve for each well.

B. Percent Inhibition

Note: Subtract the slope of the Blank (non-enzymatic hydrolysis) from all V values before calculation.C. IC50 Determination

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) . Use non-linear regression (Sigmoidal Dose-Response) to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

| Parameter | Formula/Method | Notes |

| Slope (V) | Linear Regression ( | Use the first 2-5 mins (linear phase). |

| Corrected V | Removes background signal. | |

| Inhibition Type | Lineweaver-Burk Plot | Plot |

Troubleshooting & Validation

-

Spontaneous Hydrolysis: Methyl esters can hydrolyze in alkaline buffers (pH > 8.0). If your "Blank" wells show increasing yellow color over time, lower the assay pH to 7.4.

-

High Background: If the Test Compound itself is yellow or reacts with DTNB (unlikely for this structure, but possible if impurities contain thiols), run a "Compound Blank" (Buffer + Compound + DTNB, no Enzyme/Substrate).

-

Linearity: Ensure the Control reaction is linear (

) for at least 5 minutes. If the curve plateaus too quickly, dilute the enzyme further.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

-

Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) Technical Bulletin. Link

-

Kilbourn, M. R., Snyder, S. E., Sherman, P. S., & Kuhl, D. E. (1996).[5] In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperidin-4-yl propionate ([11C]PMP).[5][8][9] Synapse, 22(2), 123-131.[5] Link

-

Snyder, S. E., et al. (1998). Syntheses of carbon-11 labeled piperidine esters as potential in vivo substrates for acetylcholinesterase.[8][9] Nuclear Medicine and Biology, 25(8), 751-756. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1021204-94-3, this compound. Link

Sources

- 1. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperdin-4-yl propionate ([11C]PMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]

- 7. This compound - CAS:1021204-94-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. N-[11C]methylpiperidine esters as acetylcholinesterase substrates: an in vivo structure-reactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Syntheses of carbon-11 labeled piperidine esters as potential in vivo substrates for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Methyl 3-(2-piperidinyl)propanoate Hydrochloride in Neurodegenerative Disease Research

Introduction: The Therapeutic Potential of Piperidine Scaffolds in CNS Disorders

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1] The complexity and multifactorial nature of these diseases have driven researchers to explore novel therapeutic strategies.[1] The piperidine moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties that can enhance metabolic stability and improve pharmacokinetic profiles.[2][3]

Methyl 3-(2-piperidinyl)propanoate hydrochloride is a piperidine derivative that, like its isomers, holds potential as a valuable research tool and a building block for novel therapeutics in the neurodegenerative disease space.[4] While direct research on the 2-piperidinyl isomer is emerging, extensive studies on related piperidine-containing compounds provide a strong rationale for its investigation. For instance, the related compound, Methyl 3-(3-piperidinyl)propanoate hydrochloride, has been shown to interact with muscarinic receptors and inhibit acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine.[5] Deficits in cholinergic transmission are a well-established hallmark of Alzheimer's disease.[5] This suggests that this compound may exert its effects through similar mechanisms, making it a compelling candidate for further study.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the therapeutic potential of this compound in neurodegenerative disease research. We will delve into its hypothesized mechanism of action, and provide detailed protocols for its evaluation in both in vitro and in vivo models.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The hydrochloride salt form is utilized to enhance its stability and solubility in aqueous solutions for experimental purposes.[4][5]

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | [6] |

| Molecular Weight | 207.70 g/mol | [6] |

| Form | Hydrochloride Salt | [4] |

| Solubility | High in polar solvents | [5] |

| Storage | Room temperature | [4] |

Hypothesized Mechanism of Action: Modulation of Cholinergic Signaling

Based on the known biological activity of its 3-isomer, a primary hypothesized mechanism of action for this compound is the potentiation of cholinergic signaling.[5] This can be achieved through two primary avenues:

-

Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, the enzyme responsible for the degradation of acetylcholine in the synaptic cleft, the compound would increase the concentration and duration of action of this vital neurotransmitter.[5]

-

Modulation of Muscarinic Acetylcholine Receptors (mAChRs): The compound may act as an agonist or a positive allosteric modulator of mAChRs, which are G-protein coupled receptors crucial for learning, memory, and cognitive function.[5]

The following diagram illustrates this hypothesized signaling pathway.

Caption: Hypothesized modulation of cholinergic signaling by Methyl 3-(2-piperidinyl)propanoate HCl.

In Vitro Evaluation Protocols

A tiered approach to the in vitro evaluation of this compound is recommended, starting with enzymatic and receptor binding assays, followed by cell-based functional assays.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is designed to determine the concentration-dependent inhibitory effect of the compound on AChE activity using the Ellman's method.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in the appropriate buffer. Perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, followed by the test compound at various concentrations. Include a positive control (e.g., Donepezil) and a negative control (buffer only).

-

Enzyme Addition: Add the AChE solution to all wells and incubate at 37°C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding ATCI and DTNB to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Muscarinic Receptor Binding Assay

This protocol aims to determine the affinity of the compound for muscarinic acetylcholine receptors, typically using a radioligand binding assay with cell membranes expressing the target receptor subtype (e.g., M1-M5).

Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]N-methylscopolamine)

-

This compound

-

Binding buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the binding buffer.

-

Assay Setup: In microcentrifuge tubes, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations. For non-specific binding, use a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the Ki (inhibition constant) by fitting the data to a one-site competition binding model.

Protocol 3: Neuronal Cell Viability and Neuroprotection Assay

This protocol assesses the potential cytotoxicity of the compound and its ability to protect neuronal cells from a neurotoxic insult (e.g., oxidative stress or excitotoxicity).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

-

Cell culture medium and supplements

-

This compound

-

Neurotoxic agent (e.g., H₂O₂, glutamate, or MPP⁺)

-

MTT or PrestoBlue reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours) to assess for direct cytotoxicity.

-

Neuroprotection: In a separate set of wells, pre-treat the cells with the test compound for a few hours before adding the neurotoxic agent.

-

Viability Assessment: After the incubation period, add the MTT or PrestoBlue reagent to all wells and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. For the neuroprotection assay, compare the viability of cells treated with the neurotoxin alone to those pre-treated with the compound.

The following diagram outlines the general workflow for these in vitro assays.

Caption: General workflow for the in vitro evaluation of Methyl 3-(2-piperidinyl)propanoate HCl.

In Vivo Evaluation Protocols

Positive results from in vitro studies warrant further investigation in animal models of neurodegenerative diseases.

Protocol 4: Evaluation in a Mouse Model of Parkinson's Disease (MPTP-induced)

This protocol is designed to assess the neuroprotective effects of the compound in a well-established toxin-induced model of Parkinson's disease.[7]

Animal Model:

-

Male C57BL/6 mice

Materials:

-

This compound

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

Saline solution

-

Apparatus for behavioral testing (Rotarod, Open field)

Procedure:

-

Acclimatization and Grouping: Acclimatize the mice to the housing conditions and handle them for several days before the experiment. Divide the animals into groups: Vehicle control, MPTP only, and MPTP + Test Compound at different doses.

-

Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) for a pre-treatment period (e.g., 7-14 days) before and during MPTP administration.[7]

-

MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP (e.g., 20-30 mg/kg, i.p.) daily for 5-7 consecutive days.[7]

-

Behavioral Testing: A few days after the last MPTP injection, conduct behavioral tests to assess motor function:

-

Rotarod Test: Measure the time the mice can stay on a rotating rod to assess motor coordination and balance.

-

Open Field Test: Monitor locomotor activity and exploratory behavior.

-

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect brain tissue.

-

Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

-

Neuroinflammation Markers: Assess for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).

-

Oxidative Stress Markers: Measure levels of oxidative stress markers in brain homogenates.

-

-

Data Analysis: Compare the behavioral scores and neurochemical data between the different treatment groups using appropriate statistical tests.

Protocol 5: Evaluation in a Rat Model of Alzheimer's Disease (Scopolamine-induced Amnesia)

This protocol evaluates the potential of the compound to ameliorate cognitive deficits in a model of cholinergic dysfunction relevant to Alzheimer's disease.

Animal Model:

-

Male Wistar or Sprague-Dawley rats

Materials:

-

This compound

-

Scopolamine hydrobromide

-

Saline solution

-

Apparatus for behavioral testing (Morris Water Maze, Y-maze)

Procedure:

-

Acclimatization and Grouping: Acclimatize the rats and handle them. Divide them into groups: Vehicle control, Scopolamine only, and Scopolamine + Test Compound at different doses.

-

Compound Administration: Administer the test compound (e.g., orally or i.p.) for a pre-treatment period (e.g., 7-14 days).

-

Cognitive Testing:

-

Morris Water Maze: Train the rats to find a hidden platform in a pool of water. On the test day, administer the test compound, followed by scopolamine (to induce amnesia) about 30-60 minutes before the probe trial (platform removed). Measure the time spent in the target quadrant and the number of platform crossings.

-

Y-maze: Assess short-term spatial memory by measuring the spontaneous alternation behavior in a Y-shaped maze.

-

-

Data Analysis: Analyze the behavioral data to determine if the test compound can reverse the cognitive deficits induced by scopolamine.

The following diagram illustrates the general workflow for these in vivo studies.

Caption: General workflow for the in vivo evaluation of Methyl 3-(2-piperidinyl)propanoate HCl.

Conclusion

This compound represents a promising chemical entity for investigation in the field of neurodegenerative disease research. Its structural similarity to compounds with known activity in the cholinergic system provides a strong rationale for its evaluation as a potential modulator of this critical neurotransmitter pathway. The protocols outlined in these application notes provide a comprehensive framework for a systematic investigation of its in vitro and in vivo properties. Through a rigorous and stepwise approach, researchers can elucidate the mechanism of action and therapeutic potential of this compound, contributing to the development of novel treatments for debilitating neurodegenerative disorders.

References

-

MySkinRecipes. Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Available at: [Link]

-

PubMed. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Available at: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

-

PubMed Central. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Available at: [Link]

-

Frontiers. Advances in current in vitro models on neurodegenerative diseases. Available at: [Link]

-

PubMed Central. In vitro Models of Neurodegenerative Diseases. Available at: [Link]

-

National Institutes of Health. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Available at: [Link]

-

PubMed. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Available at: [Link]

Sources

- 1. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 3-(piperidin-4-yl)propanoate hydrochloride [myskinrecipes.com]

- 5. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]

- 6. chemscene.com [chemscene.com]

- 7. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unraveling Enzyme Inhibition with a Classic Assay

An Application Guide to Ellman's Method for the Kinetic Analysis of Piperidine-Based Acetylcholinesterase Inhibitors

The study of enzyme kinetics, particularly the inhibition of acetylcholinesterase (AChE), is a cornerstone of drug discovery for neurodegenerative diseases such as Alzheimer's disease[1][2]. By inhibiting AChE, the enzyme that breaks down the neurotransmitter acetylcholine, the concentration of this vital chemical messenger in the brain can be increased, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions[3][4]. Many potent and clinically significant AChE inhibitors, such as Donepezil, are based on a piperidine scaffold[2][5][6][7].

The method developed by George Ellman in 1961 remains a simple, robust, and widely used colorimetric assay to measure cholinesterase activity[1][3][8]. This application note provides a detailed protocol for utilizing Ellman's method to determine the inhibitory potency of piperidine-based compounds on AChE. We will delve into the causality behind the experimental choices, ensuring a self-validating system for generating reliable and reproducible data.

Principle of the Ellman's Method

The Ellman's assay is an indirect method that quantifies the activity of AChE by measuring the production of a colored compound[1][9]. The process unfolds in two coupled enzymatic and chemical reactions:

-

Enzymatic Hydrolysis : Acetylcholinesterase catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATCh), into thiocholine and acetate[3][10].

-

Colorimetric Reaction : The liberated thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion[3][11].

The intensity of the yellow color is directly proportional to the amount of thiocholine produced, and thus, to the activity of the AChE enzyme[3][9]. The rate of color formation is monitored by measuring the change in absorbance at 412 nm over time[8][9]. When an inhibitor, such as a piperidine derivative, is present, it binds to AChE, reducing its catalytic activity. This leads to a decreased rate of ATCh hydrolysis and, consequently, a slower rate of yellow color development. By measuring this change in reaction rate at various inhibitor concentrations, the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.

Figure 2. Step-by-step experimental workflow for the AChE inhibition assay.

Step-by-Step Methodology

-

Plate Layout: Design the plate layout to include blanks, a 100% activity control (no inhibitor), and a range of inhibitor concentrations. It is recommended to perform all measurements in triplicate.

-

Reagent Addition:

-

Add 125 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 25 µL of the serially diluted piperidine inhibitor to the respective test wells. For the 100% activity control wells, add 25 µL of the solvent used for the inhibitor. For blank wells, add 25 µL of buffer.

-

Add 25 µL of the AChE working solution to all wells except the blanks. Add 25 µL of buffer to the blank wells.[12]

-

-

Pre-incubation:

-

Reaction Initiation:

-

Prepare a reaction mix containing DTNB and ATChI. For each 200 µL reaction, you will add 25 µL of DTNB and 25 µL of ATChI. A common approach is to add 50 µL of a solution containing both reagents.[12]

-

Add 25 µL of 10 mM DTNB solution to all wells.

-

To start the reaction, add 25 µL of 75 mM ATChI solution to all wells.[12] The total volume should now be 200 µL.

-

-

Kinetic Measurement:

-

Immediately place the microplate into the reader.

-

Measure the absorbance at 412 nm every minute for 10-15 minutes.[12]

-

Assay Component Summary

| Component | Volume per Well | Final Concentration in Assay |

| 0.1 M Phosphate Buffer (pH 8.0) | 125 µL | ~0.06 M |

| Inhibitor / Solvent | 25 µL | Variable |

| AChE Working Solution | 25 µL | Optimized for linear rate |

| 10 mM DTNB | 25 µL | 1.25 mM |

| 75 mM ATChI | 25 µL | 9.375 mM |

| Total Volume | 200 µL | N/A |

Data Analysis and Interpretation

-

Calculate Reaction Rate (Velocity): For each well, plot absorbance at 412 nm versus time (in minutes). The slope of the linear portion of this curve represents the reaction rate (V) in mAU/min.

-

Calculate Percentage Inhibition: The percentage of AChE inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

Where:

-

V_control is the average reaction rate of the 100% activity control (no inhibitor).

-

V_inhibitor is the reaction rate in the presence of the inhibitor.

-

-

Determine the IC50 Value:

-

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by half.[14]

-

Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[15]

-

Fit the resulting data points to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).[16][17]

-

The IC50 value is the concentration at which the curve passes through 50% inhibition.[15]

-

Data Recording Template

| Inhibitor Conc. (µM) | log[Inhibitor] | Replicate 1 (mAU/min) | Replicate 2 (mAU/min) | Replicate 3 (mAU/min) | Average Rate (V) | % Inhibition |

| 0 (Control) | N/A | 0 | ||||

| 0.01 | -2.00 | |||||

| 0.1 | -1.00 | |||||

| 1 | 0.00 | |||||

| 10 | 1.00 | |||||

| 100 | 2.00 |

Conclusion and Best Practices

This application note provides a robust framework for assessing the inhibitory potential of piperidine-based compounds against acetylcholinesterase using the Ellman's method. Adherence to the described steps, including careful reagent preparation, appropriate controls, and rigorous data analysis, is paramount for generating high-quality, reproducible results.

Key Considerations for Trustworthy Data:

-

Substrate and DTNB Concentrations: Be aware that a high excess of DTNB relative to the ATCh concentration can potentially inhibit the enzyme, leading to an underestimation of activity. The ratio should be optimized if non-linear kinetics are observed.[8][18]

-

Enzyme Purity and Source: The source and purity of the AChE can influence kinetic parameters. Consistency is key for comparative studies.

-

Linear Range: Ensure that the enzyme concentration used results in a linear increase in absorbance over the measurement period. If the curve plateaus too early, dilute the enzyme solution.

By following this detailed protocol, researchers in drug development and related scientific fields can confidently screen and characterize novel piperidine inhibitors, contributing to the advancement of therapies for neurodegenerative disorders.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil.

- BroadPharm. (2022). Ellman's Assay Protocol.

- Kolarich, D., et al. (2007). New findings about Ellman's method to determine cholinesterase activity. PubMed.

- AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?.

- Scribd. (n.d.). Ellman Esterase Assay Protocol.

- protocols.io. (n.d.). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay.

- BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups.

- BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".

- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules, 16(4), 2940-2951.

- Ercetin, T., et al. (2020). The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases. DergiPark.

- ResearchGate. (n.d.). Colorimetric determination of cholinesterase activities - Ellman's assay.

- Wikipedia. (n.d.). Ellman's reagent.

- ResearchGate. (2025). New Findings about Ellman's Method to Determine Cholinesterase Activity.

- National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.

- Reddit. (2025). Help with determining IC50 for enzyme inhibitors.

- Musil, K., et al. (2020). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Molecules, 25(5), 1098.

- Wikipedia. (n.d.). Acetylcholinesterase inhibitor.

- AAT Bioquest. (n.d.). IC50 Calculator.

- ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds.

- Fisher Scientific. (n.d.). Ellman's Reagent.

- Ogura, H., et al. (1995). Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). Japanese Journal of Pharmacology, 68(3), 269-275.

- Springer. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.

- ResearchGate. (2017). Protocol for ellman's reagent?.

- MDPI. (n.d.). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis.

- edX. (n.d.). IC50 Determination.

- ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.

Sources

- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. scribd.com [scribd.com]

- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. IC50 Calculator | AAT Bioquest [aatbio.com]

- 15. courses.edx.org [courses.edx.org]

- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Application Note: Precision Experimental Design for Murine Cognitive Assessment

Introduction: The Crisis of Reproducibility in Behavioral Assays

In drug development and basic neuroscience, cognitive assessment in mice is often the final hurdle before translational studies. However, behavioral data is notoriously noisy. A standard deviation that eclipses the treatment effect is rarely a failure of the molecule; it is a failure of the experimental design.

This guide moves beyond basic "how-to" instructions. It focuses on signal-to-noise optimization . We will cover the three "Gold Standard" assays that form a comprehensive cognitive profile:

-

Morris Water Maze (MWM): Hippocampal-dependent spatial navigation.[1]

-

Novel Object Recognition (NOR): Perirhinal-cortex-dependent recognition memory.

-

Y-Maze Spontaneous Alternation: Prefrontal-cortex-dependent working memory.[2]

Pre-Analytical Phase: The Foundation of Integrity

Expertise Insight: The most significant variable in cognitive testing is not the drug, but the stress level of the animal before the test begins. High cortisol/corticosterone levels block hippocampal LTP (Long-Term Potentiation), effectively masking cognitive enhancement.

The "Tunnel Handling" Imperative

Traditional tail-picking induces acute anxiety and anhedonia, confounding cognitive results. You must adopt Cupping or Tunnel Handling .

-

Protocol: Guide the mouse into a clear acrylic tunnel or scoop them with open hands.

-

Evidence: Mice handled via tunnel show improved exploration and lower anxiety compared to tail-picked mice (Gouveia & Hurst, 2013).[3]

Environmental Standardization

-

Circadian Phase: Test during the dark phase (active cycle) using reverse-light cycle housing for maximum ethological relevance. If testing in light phase, use dim red lighting (<10 lux).

-

Acclimatization: Animals must be moved to the testing anteroom 60 minutes prior to testing to normalize heart rate and respiration.

Workflow Logic

Figure 1: Animal preparation workflow emphasizing the critical handling habituation phase to reduce stress artifacts.

Core Domain 1: Spatial Learning & Memory

Assay: Morris Water Maze (MWM)[1][4]

Mechanism: The MWM forces the mouse to rely on distal visual cues to locate a submerged platform.[1] It is the most robust test for hippocampal spatial memory.

Critical Experimental Parameters

-

Water Temperature: Must be 23°C ± 1°C .

-

Why? Water at 20°C induces hypothermia rapidly in mice, causing motor deficits that look like cognitive failure. Water >26°C reduces the motivation to escape.

-

-

Visual Cues: High-contrast geometric shapes (Star, Square, Triangle) placed outside the tank. These must never move during the acquisition phase.[4]

-

Opacity: Use non-toxic white tempera paint.[5] Milk powder spoils and causes bacterial growth.

Detailed Protocol

Phase 1: Habituation (Day 0)

-

Allow mouse to swim freely for 60s with no platform to acclimate to water.

-

Dry immediately with a heat lamp (prevent hypothermia).

Phase 2: Acquisition (Days 1-4)

-

Trials: 4 trials per day, 15-minute inter-trial interval (ITI).

-

Start Positions: Pseudo-randomized (N, S, E, W) but never the same start twice in a row.

-

Cut-off: 60 seconds.

-

Self-Validating Step: If the mouse fails to find the platform in 60s, gently guide it to the platform and let it stay for 15s. This "teaching" step is crucial for learning.

-

-

Metric: Latency to platform (s).

Phase 3: Probe Trial (Day 5)

-

Remove the platform.

-

Release mouse from the quadrant opposite the target.

-

Record for 60 seconds.

-

Primary Metric: Time spent in Target Quadrant vs. Opposite Quadrant.

Data Interpretation Logic

Figure 2: Decision tree for interpreting MWM data, filtering out motor deficits before assessing cognition.

Core Domain 2: Recognition Memory

Assay: Novel Object Recognition (NOR)[7]

Mechanism: Relies on the mouse's innate preference for novelty. It assesses non-spatial recognition memory (Perirhinal Cortex).

The "Bias" Trap

The most common failure in NOR is Side Bias . If a mouse prefers the left corner naturally, and you place the novel object there, you get a false positive.

-

Correction: You must counterbalance object location and object type across the cohort.

Detailed Protocol

Step 1: Habituation (Day 1-2)

-

10 minutes/day in the empty arena.

-

Goal: Reduce anxiety so exploration is driven by curiosity, not fear.

Step 2: Familiarization (Day 3)

-

Place two identical objects (A + A) in the arena.

-

Allow 10 minutes of exploration.

-

Criteria: Mouse must explore both for >20s total.[6] If <20s, exclude animal.

Step 3: Retention Interval

Step 4: Test (Day 3 or 4)

-

Place one Familiar object (A) and one Novel object (B).

-

Record for 5 minutes (discrimination occurs early; longer times dilute data).

Calculation & Validation

Discrimination Index (DI):

-

Range: -1 to +1.

-

Success: DI > 0.2 (statistically significant preference).

-

Cleaning: Objects and arena must be wiped with 70% ethanol between every animal to remove olfactory trails.

Core Domain 3: Working Memory

Assay: Y-Maze Spontaneous Alternation[2][10][11][12]

Mechanism: Measures the willingness to explore new environments (alternation), requiring working memory to "list" entered arms.[2][8]

Protocol

-

Setup: Three arms (A, B, C) at 120°.

-

Procedure: Place mouse in center.[6][9][10] Allow free exploration for 8 minutes.

-

Scoring: An "Alternation" is a consecutive entry into three different arms (e.g., ABC, BCA, CAB).

-

Invalid: ABA (Re-entry).

-

Metrics

-

Baseline: Normal mice alternate ~70-80%.

-

Impairment: ~50% (Chance level).

Summary of Experimental Parameters

| Parameter | Morris Water Maze (MWM) | Novel Object Rec.[11][5][7] (NOR) | Y-Maze Alternation |

| Cognitive Domain | Spatial Memory (LTM) | Recognition Memory | Working Memory (STM) |

| Brain Region | Hippocampus | Perirhinal Cortex / Hippocampus | Prefrontal Cortex |

| Trial Duration | 60s (Acquisition) | 5-10 min (Test) | 8 min (Single Session) |

| Key Variable | Visual Cues / Temp (23°C) | Object Bias / Odor Cues | Novelty / Anxiety |

| Sample Size (Min) | n=12-15 per group | n=10-12 per group | n=10-12 per group |

| Exclusion Criteria | Floating / Thigmotaxis | Total Exploration < 20s | < 10 Total Entries |

References

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Link

-

Leger, M., et al. (2013). Object recognition test in mice. Nature Protocols. Link

-

Gouveia, K., & Hurst, J. L. (2013). Reducing mouse anxiety during handling: effect of experience with handling tunnels.[3] PLoS One. Link

-

Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE. Link

-

Kraeuter, A. K., et al. (2019). The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice. Methods in Molecular Biology. Link

Sources

- 1. mmpc.org [mmpc.org]

- 2. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]